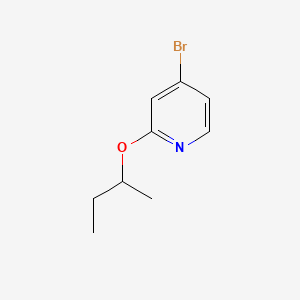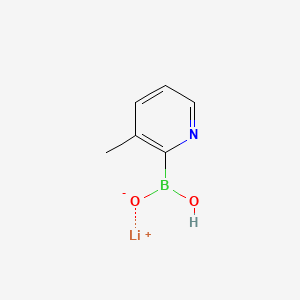
3-Methylpyridine-2-boronic acid, monolithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyridine-2-boronic acid, monolithium salt is a chemical compound with the IUPAC name lithium hydrogen 3-methyl-2-pyridinylboronate . It has a molecular weight of 142.88 .
Molecular Structure Analysis
The InChI code for 3-Methylpyridine-2-boronic acid, monolithium salt is 1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 . This indicates the presence of a pyridine ring substituted with a methyl group and a boronic acid group, and a lithium ion.Chemical Reactions Analysis
Boronic acids and their derivatives, such as 3-Methylpyridine-2-boronic acid, monolithium salt, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
3-Methylpyridine-2-boronic acid, monolithium salt, is utilized in electrochemical studies. For instance, its oxidation at a boron-doped diamond electrode in acid media has been explored for applications in electroorganic synthesis and wastewater treatment. This research demonstrated the potential for direct electron transfer reactions on the electrode surface, which could lead to the formation of a polymeric film. Additionally, under certain conditions, partial oxidation of 3-Methylpyridine to nicotinic acid or complete combustion to CO2 was observed (Iniesta et al., 2001).
Synthesis and Structure Investigation
Research has also been conducted on the synthesis and structural investigation of compounds involving 3-Methylpyridine. A study focusing on Lewis base-monoiodoboranes and their reactions with group V donors in solution provided insights into boronium salts containing two different donors coordinated to a central boron atom. This work characterized six previously unreported boronium cations and explored their properties (Denniston et al., 1976).
Boronic Acid Receptor Studies
Another significant application is in the field of boronic acid receptor studies. A research project utilized fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines for detecting and differentiating diol-containing analytes. This study highlights the use of boronic acid receptors in combination with NMR spectroscopy for the identification of various bioanalytes (Axthelm et al., 2015).
Polymerization and Functionalization
Research in polymerization and functionalization has also involved 3-Methylpyridine. A study on ring-opening polymerization with synergistic co-monomers explored the creation of boronate-functionalized polymeric monoliths for the specific capture of cis-diol-containing biomolecules under neutral conditions. This work is significant for its application in separation science and (bio-)catalysis, where boronic acid chromatography is a useful technique (Ren et al., 2009).
Eigenschaften
IUPAC Name |
lithium;hydroxy-(3-methylpyridin-2-yl)borinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIPQENZVYUENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=C(C=CC=N1)C)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674580 |
Source


|
| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2-boronic acid, monolithium salt | |
CAS RN |
1256345-65-9 |
Source


|
| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

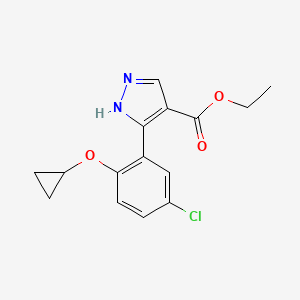
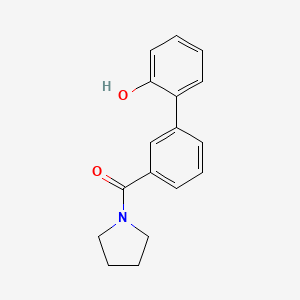

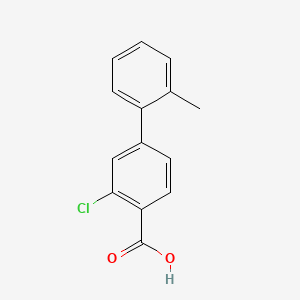
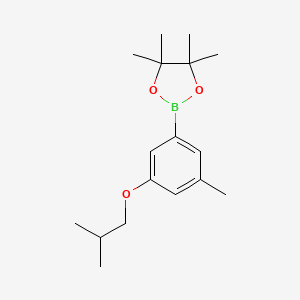
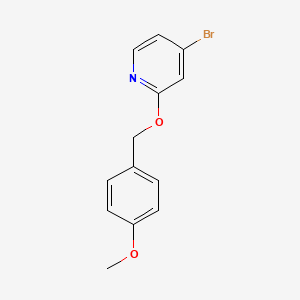


![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

